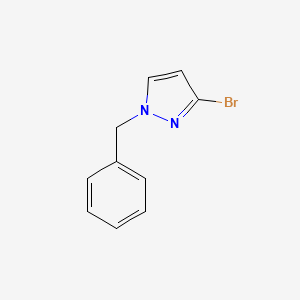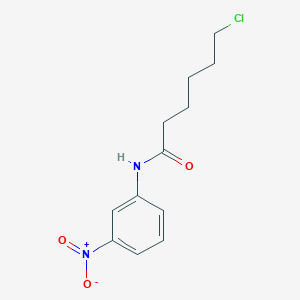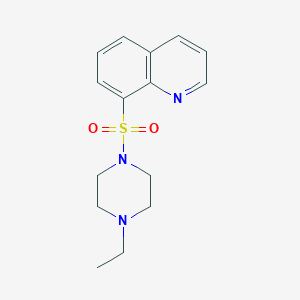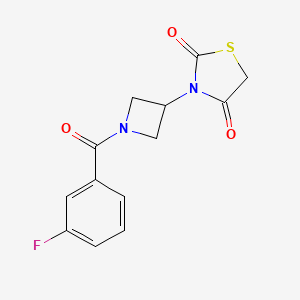![molecular formula C16H12F3NO4S B2970839 methyl (2E)-3-[(3,4-difluorophenyl)amino]-2-[(2-fluorophenyl)sulfonyl]acrylate CAS No. 1327193-75-8](/img/structure/B2970839.png)
methyl (2E)-3-[(3,4-difluorophenyl)amino]-2-[(2-fluorophenyl)sulfonyl]acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (2E)-3-[(3,4-difluorophenyl)amino]-2-[(2-fluorophenyl)sulfonyl]acrylate is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound, also known as DAS181, has been studied for its antiviral properties, specifically against influenza viruses. In
Aplicaciones Científicas De Investigación
Super Wetting Performance on Diverse Substrates
Fluorinated polymers, such as those with short perfluorobutyl side chains synthesized from similar monomers, have shown outstanding water- and oil-repellent properties on various substrates. These materials exhibit stable low surface energy and dynamic repellent properties due to the synergistic effects of amorphous fluorinated side chains and crystalline hydrocarbon pendant groups. Such polymers are promising for nonstick and self-cleaning applications in everyday life (Jiang et al., 2016).
Role in Surface and Bulk Properties of Polymers
The study on polyacrylates with short fluorocarbon side chains, including those similar to the queried compound, has explored how these materials can significantly affect surface properties and bulk organization. The presence of fluorinated segments in side chains influences the polymer's low surface free energy and potential for forming liquid crystalline structures, which could be advantageous in designing materials with specific surface characteristics and enhanced water repellency (Wang et al., 2010).
Hydrophilic Compound Recognition
The self-assembled aggregates of fluoroalkylated end-capped acrylamide oligomers, similar to the compound , can selectively recognize hydrophilic amino and N,N-dimethylamino compounds. This selective recognition and transfer from aqueous to organic media highlight potential applications in chemical separation processes and sensing technologies (Sawada et al., 2000).
Emulsion Polymerization and Surface Coating Applications
Research on synthesizing sulfonyl fluorinated macro emulsifiers for emulsion polymerization indicates the potential of similar compounds in producing fluorinated emulsions with low surface energy. These emulsions can provide extreme hydrophobicity and outstanding stability, making them suitable for water repellent surface modifications (Yin et al., 2017).
Electrophoretic and Biocompatible Applications
The design of electrophoretic and biocompatible polymers initiated by perfluoroalkanesulfoneimides, which share functional groups with the queried compound, shows potential for creating coatings on medical devices or implants. These materials can be hybridized with bioactive glass for enhanced biocompatibility, indicating a pathway for medical application development (Hayashi & Takasu, 2015).
Propiedades
IUPAC Name |
methyl (E)-3-(3,4-difluoroanilino)-2-(2-fluorophenyl)sulfonylprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3NO4S/c1-24-16(21)15(9-20-10-6-7-11(17)13(19)8-10)25(22,23)14-5-3-2-4-12(14)18/h2-9,20H,1H3/b15-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQGFZNMLYMECSL-OQLLNIDSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=CNC1=CC(=C(C=C1)F)F)S(=O)(=O)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C(=C\NC1=CC(=C(C=C1)F)F)/S(=O)(=O)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(cyanomethyl)-N-cyclopropyl-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2970757.png)


![2-amino-4-(3,4-dimethoxyphenyl)-7-methyl-5-oxo-6-(thiophen-2-ylmethyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2970762.png)
![N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide hydrochloride](/img/structure/B2970763.png)
![6-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-1,3-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2970765.png)


![1-((6-Hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperidine-4-carboxamide](/img/structure/B2970773.png)



![3-[(5-chloro-2-methoxyphenyl)amino]-N-(1-cyanocyclobutyl)-N-methylpropanamide](/img/structure/B2970778.png)